REACTION_CXSMILES
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[C:1]1([C:7]2[CH:23]=[CH:22][C:10]([O:11][C:12]3[CH:13]=[C:14](C#N)[C:15](=[CH:18][CH:19]=3)C#N)=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(=O)(=O)(O)[OH:25].[C:29]([OH:32])(=[O:31])[CH3:30]>>[C:1]1([C:7]2[CH:23]=[CH:22][C:10]([O:11][C:12]3[CH:13]=[C:14]4[C:15](=[O:25])[O:32][C:29](=[O:31])[C:30]4=[CH:18][CH:19]=3)=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
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Name
|
|
Quantity
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71 g
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C1=CC=C(OC=2C=C(C(C#N)=CC2)C#N)C=C1
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Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
ice water
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Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 1 L 3-necked round-bottomed flask was equipped with a condenser, mechanical stirrer, and an addition funnel
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Type
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ADDITION
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Details
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sulfuric was added drop-wise into the reaction mixture over 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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The resulting mixture was refluxed overnight (12 hours)
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Duration
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12 h
|
Type
|
TEMPERATURE
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Details
|
The reaction mixture was cooled to room temperature
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Type
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CUSTOM
|
Details
|
The product precipitated out as a pale brown powder
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Type
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FILTRATION
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Details
|
The powder was collected by filtration, and it
|
Type
|
CUSTOM
|
Details
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was further purified by recrystallization
|
Type
|
FILTRATION
|
Details
|
The crystal was collected by filtration
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Type
|
CUSTOM
|
Details
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dried in a vacuum oven at 150° C. overnight
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Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(OC=2C=C3C(C(=O)OC3=O)=CC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |